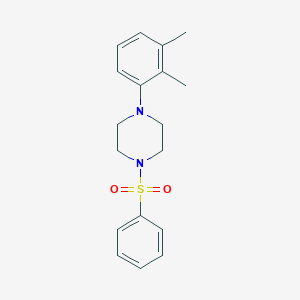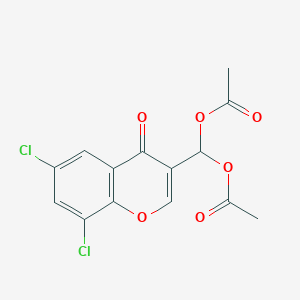
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate is a chemical compound with the molecular formula C14H10Cl2O6 It is known for its unique structure, which includes a chromenyl group substituted with chlorine atoms and an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate typically involves the reaction of 6,8-dichloro-4-oxochromene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenyl group to a more reduced state, potentially altering its chemical properties.
Substitution: The chlorine atoms in the chromenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced compounds. Substitution reactions can result in the formation of various substituted chromenyl derivatives.
Aplicaciones Científicas De Investigación
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which (acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism of action depends on the specific context and application being studied.
Comparación Con Compuestos Similares
Similar Compounds
[Acetyloxy-(6-chloro-4-oxochromen-3-yl)methyl] acetate: Similar structure but with only one chlorine atom.
[Acetyloxy-(8-chloro-4-oxochromen-3-yl)methyl] acetate: Similar structure but with the chlorine atom in a different position.
[Acetyloxy-(6,8-dichloro-4-oxochromen-3-yl)methyl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate is unique due to the presence of two chlorine atoms in the chromenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds, offering unique opportunities for research and application.
Propiedades
Fórmula molecular |
C14H10Cl2O6 |
|---|---|
Peso molecular |
345.1g/mol |
Nombre IUPAC |
[acetyloxy-(6,8-dichloro-4-oxochromen-3-yl)methyl] acetate |
InChI |
InChI=1S/C14H10Cl2O6/c1-6(17)21-14(22-7(2)18)10-5-20-13-9(12(10)19)3-8(15)4-11(13)16/h3-5,14H,1-2H3 |
Clave InChI |
RVCQWOVJCNLMPI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)OC(=O)C |
SMILES canónico |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


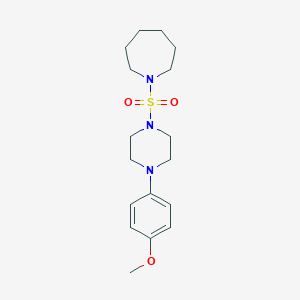
![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
![N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide](/img/structure/B503063.png)
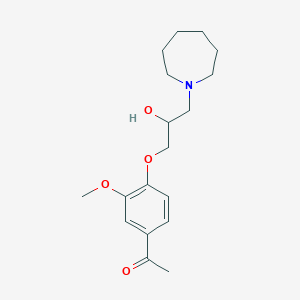

![{4-[2-Hydroxy-3-(4-methyl-1-piperidinyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B503067.png)
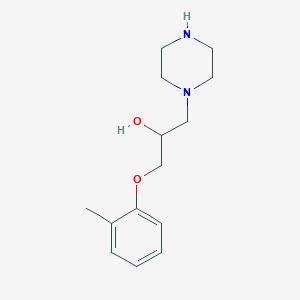

![1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B503074.png)
![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)
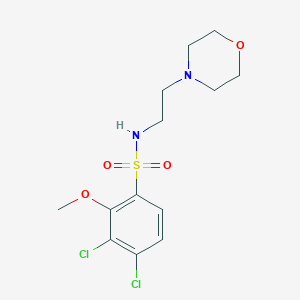
![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)
